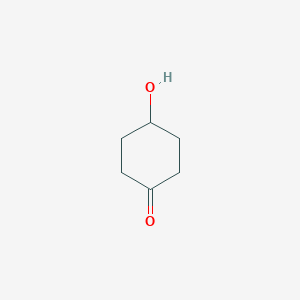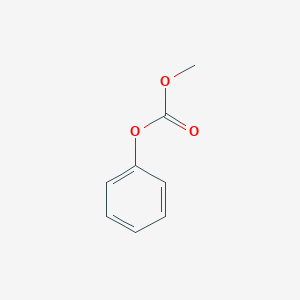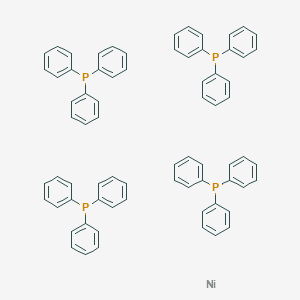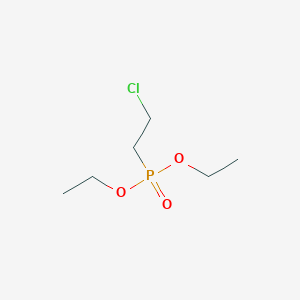
Tetrafluoridooxidomolybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluoridooxidomolybdenum (MoOF4) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as catalysis, material science, and biochemistry. MoOF4 is a yellow crystalline solid that is highly soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Lipophilic Anionic Agents for Cation Extraction Tetrafluoridooxidomolybdenum, along with similar compounds like Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB), has been explored for its lipophilic properties and utility in the solvent-extraction of cations. These compounds are notable for their insolubility in water and resistance to acids and oxidants, making them valuable in partition equilibria studies and stability in acidic media (H. Nishida et al., 1984).
Magnetic Resonance Imaging and Spectroscopy Compounds like PTBD (perfluoro-2,2, 2′, 2′-tetramethyl-4,4′-bis(1, 3‐dioxolane)), which exhibit similarities to tetrafluoridooxidomolybdenum, have been developed for use in 19F MR imaging and spectroscopy. This application is significant due to the ability of such compounds to resonate at a single frequency, allowing for clearer imaging without requiring complex pulse sequences to suppress chemical shift artifacts (C. Sotak et al., 1993).
Difluoromethylation and Trifluoromethylation Reagents Tetrafluoroethane β-sultone (TFES), which is structurally related to tetrafluoridooxidomolybdenum, is widely used for its fluorinating derivatives as reagents. These reagents are vital in various chemical reactions, including the synthesis of drug candidates and novel functional materials. Their versatility in incorporating CF2 groups into various bonds and generating difluorocarbene under specific conditions extends the scope of carbene-based difluoromethylation reactions (Cheng‐Pan Zhang et al., 2014).
Thermoelectric Materials and Applications Research on high-efficiency thermoelectric materials, which convert waste heat into electrical energy, has involved compounds similar to tetrafluoridooxidomolybdenum. These materials are crucial for power-generation devices and solid-state refrigeration. Novel applications include biothermal batteries for pacemakers and power generation in space probes, showcasing the diverse potential of these materials (T. Tritt & M. Subramanian, 2006).
Electron Interactions in Plasma-Assisted Processes Carbon tetrafluoride (CF4), closely related to tetrafluoridooxidomolybdenum, is widely used in plasma-assisted material-processing applications, particularly in the semiconductor industry. Understanding its interactions with electrons and its behavior in plasma environments is essential for the efficient manufacturing of semiconductor devices (L. Christophorou et al., 1996).
Fluorescent Sensors in Food Chemistry Molybdenum disulfide nanoplates, which have a connection to tetrafluoridooxidomolybdenum, have been used in the development of fluorescent sensors for detecting tetracyclines in animal products. The sensitivity and specificity of these sensors highlight the potential of molybdenum-based compounds in food safety and human health applications (Pei Jia et al., 2019).
Propiedades
Número CAS |
14459-59-7 |
|---|---|
Nombre del producto |
Tetrafluoridooxidomolybdenum |
Fórmula molecular |
F4MoO F4H4MoO |
Peso molecular |
192 g/mol |
Nombre IUPAC |
oxomolybdenum;tetrahydrofluoride |
InChI |
InChI=1S/4FH.Mo.O/h4*1H;; |
Clave InChI |
HCUBBWLKCMNCRQ-UHFFFAOYSA-N |
SMILES |
O=[Mo].F.F.F.F |
SMILES canónico |
O=[Mo].F.F.F.F |
Sinónimos |
Molybdenum fluoride oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



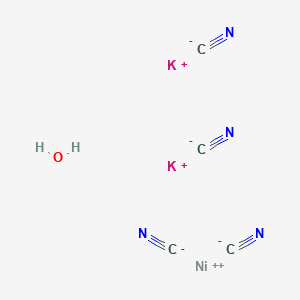


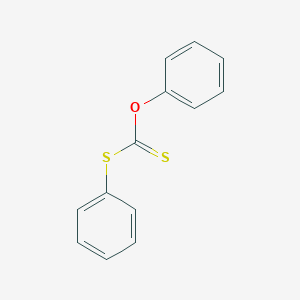
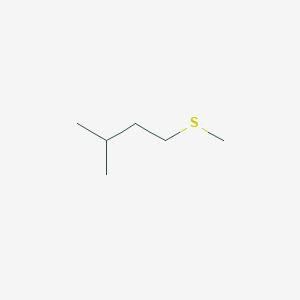
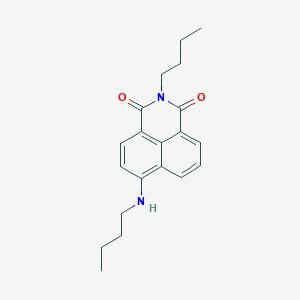

![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)

